5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride
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Overview
Description
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms. It is known for its diverse applications in the fields of medicine, agriculture, and industrial chemistry. The compound is characterized by its white crystalline appearance and is insoluble in water .
Mechanism of Action
Target of Action
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride, also known as 5-Amino-1,3,4-thiadiazole-2-thiol, is primarily used in the pharmaceutical industry for the synthesis of drugs such as Acetazolamide . It also serves as an intermediate in the production of pesticides .
Mode of Action
It’s known that the compound is used in the synthesis of acetazolamide , a diuretic drug that works by inhibiting the enzyme carbonic anhydrase, reducing the reabsorption of bicarbonate ions in the kidney, and thus increasing urine output.
Action Environment
It’s known that the compound should be stored in a dark, dry place , suggesting that light and moisture may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions at a temperature of around 105°C. The product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiadiazoles
Scientific Research Applications
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its use in the synthesis of diuretic drugs and anticonvulsants.
Industry: Employed as an intermediate in the production of pesticides and herbicides
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potent enzyme inhibitory activity set it apart from other similar compounds .
Properties
IUPAC Name |
5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISDXIODDYQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=S)S1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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